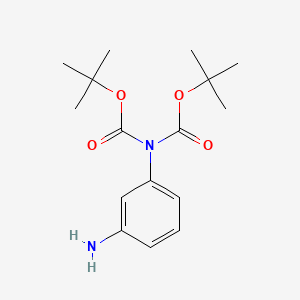

N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine

Description

Propriétés

IUPAC Name |

tert-butyl N-(3-aminophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-9-7-8-11(17)10-12/h7-10H,17H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLPWCLUVPDFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=CC=CC(=C1)N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592149 | |

| Record name | Di-tert-butyl (3-aminophenyl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883554-89-0 | |

| Record name | Di-tert-butyl (3-aminophenyl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Boc Protection of Benzene-1,3-diamine

- Starting Material: Benzene-1,3-diamine (m-phenylenediamine)

- Protecting Agent: Di-tert-butyl dicarbonate (Boc2O)

- Solvent: Commonly ethyl acetate (EtOAc) or methanol

- Catalyst/Base: Often a base such as triethylamine (TEA) or sodium bicarbonate to neutralize generated acid

- Temperature: Room temperature to mild heating (20–40°C)

- Reaction Time: Several hours to overnight (typically 12–24 hours)

- Work-up: Extraction, washing, drying over sodium sulfate, and concentration under reduced pressure

- Purification: Recrystallization or column chromatography

This method is well-established and provides the di-protected product with high selectivity and yields typically above 85%.

Detailed Experimental Procedure and Data

A representative procedure adapted from recent literature is as follows:

| Step | Description |

|---|---|

| 1 | Dissolve benzene-1,3-diamine (1 equiv) in ethyl acetate (EtOAc) under stirring at room temperature. |

| 2 | Add di-tert-butyl dicarbonate (2.2 equiv) slowly to the solution to ensure complete protection of both amine groups. |

| 3 | Add a base such as triethylamine (2 equiv) to neutralize the released carbonic acid and promote the reaction. |

| 4 | Stir the reaction mixture at room temperature for 12–24 hours, monitoring progress by thin-layer chromatography (TLC). |

| 5 | Upon completion, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |

| 6 | Purify the crude product by recrystallization from suitable solvents such as hexane/ethyl acetate mixture or by silica gel column chromatography. |

| 7 | Characterize the product by NMR spectroscopy (¹H and ¹³C NMR), confirming the presence of Boc groups and aromatic protons. |

Typical yield: 85–93%.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Ethyl acetate or methanol | Ethyl acetate preferred for better solubility and ease of work-up |

| Temperature | 20–25°C (room temperature) | Mild heating (up to 40°C) may accelerate reaction |

| Reaction Time | 12–24 hours | Monitored by TLC for completion |

| Molar Ratio (Boc2O:Amine) | 2.0–2.2:1 | Slight excess ensures full protection of both amines |

| Base | Triethylamine or sodium bicarbonate | Neutralizes acid formed, improves yield |

| Purification | Recrystallization or column chromatography | Ensures high purity for further synthetic applications |

Mechanistic Insights

The reaction proceeds by nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, forming the carbamate (Boc-protected amine) and releasing carbon dioxide. The presence of base scavenges the acid by-product, driving the reaction forward.

Summary Table of Preparation Methods

Research Findings and Practical Notes

- The use of an excess of di-tert-butyl dicarbonate ensures complete protection of both amine groups.

- Reaction monitoring by TLC is essential to avoid incomplete protection or formation of side products.

- Purification by recrystallization is preferred for scalability and environmental considerations.

- The Boc groups provide stability to the amines and can be removed under acidic conditions when needed for further synthetic transformations.

- The protected diamine is a versatile intermediate for the synthesis of peptides, dyes, and other functional materials.

Analyse Des Réactions Chimiques

N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine groups can be replaced by other nucleophiles.

Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield the free amine.

Oxidation and Reduction Reactions:

Common reagents used in these reactions include acids for deprotection and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Anticoagulant Properties

One of the notable applications of N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine is its potential as an anticoagulant agent. Research indicates that derivatives of this compound exhibit strong inhibitory effects on activated blood coagulation factor X, making them useful in preventing and treating thrombotic diseases such as myocardial infarction and deep venous thrombosis .

Table 1: Anticoagulant Activity of this compound Derivatives

| Compound | Activity | Target |

|---|---|---|

| Compound 39 | Strong Inhibition | Factor X |

| Compound 40 | Moderate Inhibition | Factor X |

Cancer Therapeutics

This compound has also been explored for its anticancer properties. It acts as a precursor in the synthesis of CDC42 inhibitors, which have shown promise in targeting cancer cell pathways . The modification of this compound can lead to enhanced pharmacokinetic profiles, making it a candidate for further development in cancer treatment.

Protecting Group Strategy

The use of Boc groups in this compound allows for selective protection of amines during multi-step synthetic processes. This strategy is particularly valuable in the synthesis of complex organic molecules where selective deprotection is required at specific stages .

Case Study: Synthesis of Arylpyridin-2-yl Compounds

In a study involving the synthesis of arylpyridin-2-yl guanidines, this compound served as a key intermediate. The compound facilitated the formation of C-N bonds through nucleophilic aromatic substitution and cross-coupling reactions, demonstrating its utility in generating biologically active compounds .

Proteomics Research

This compound is utilized in proteomics for its role as a reagent in the modification of peptides and proteins. Its Boc groups enable the selective derivatization of amino acids, aiding in the study of protein structure and function .

Mécanisme D'action

The primary mechanism of action of N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine involves the protection of amine groups. The Boc groups provide steric hindrance, preventing unwanted reactions at the amine sites. The protected amine can then be selectively deprotected under acidic conditions to yield the free amine . This selective protection and deprotection are crucial in multistep organic synthesis and peptide synthesis .

Comparaison Avec Des Composés Similaires

N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine is similar to other Boc-protected amines, such as:

- N-tert-butoxycarbonyl-1,3-diaminopropane

- N-tert-butoxycarbonyl-1,4-diaminobutane

These compounds share the Boc-protection feature, but differ in the structure of the amine backbone. This compound is unique due to its aromatic benzene ring, which imparts different chemical properties compared to aliphatic Boc-protected amines .

Activité Biologique

N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial and anticoagulant properties.

Synthesis and Characterization

This compound can be synthesized through various chemical pathways. The typical method involves the protection of the amine groups using di-tert-butyl dicarbonate (Boc2O), which provides stability to the amine functionalities during subsequent reactions. The compound's structure can be confirmed through techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μg/ml) | Standard Drug Comparison |

|---|---|---|

| Escherichia coli | 0.19 | Gentamicin |

| Pseudomonas aeruginosa | 0.19 | Tetracycline |

| Staphylococcus aureus | 0.25 | Gentamicin |

| Bacillus cereus | 0.30 | Tetracycline |

The compound exhibited significant inhibitory effects against Pseudomonas aeruginosa, with an MIC value of 0.19 μg/ml, indicating its potential utility in treating infections caused by this pathogen .

Anticoagulant Activity

This compound has also been investigated for its anticoagulant properties. It has been found to inhibit Factor Xa (FXa), a crucial enzyme in the coagulation cascade, demonstrating both potent and persistent anticoagulant effects. This activity suggests its potential application in prophylactic treatments for thromboembolic diseases.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted on a series of synthesized compounds including this compound reported that it showed a strong inhibitory effect against various bacterial strains, particularly Pseudomonas aeruginosa. The study highlighted the compound's potential as an antimicrobial agent in clinical settings . -

Anticoagulation Research :

Another research focused on the anticoagulant properties of diamine derivatives revealed that this compound effectively inhibited FXa activity in vitro and demonstrated significant anti-thrombotic effects in animal models. This positions the compound as a promising candidate for further development as an anticoagulant drug .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing tert-butoxycarbonyl (Boc) protecting groups to benzene-1,3-diamine, and how do reaction conditions influence yield and purity?

- Methodology : The Boc protection of amines typically employs di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For benzene-1,3-diamine, a stepwise approach is recommended to avoid over-substitution. Use anhydrous solvents (e.g., THF or DCM) and a base like triethylamine or DMAP to activate the reaction. Monitor progress via TLC or HPLC, and purify via column chromatography using silica gel with gradients of ethyl acetate/hexane. Yield optimization requires precise stoichiometric control (1:2 molar ratio of diamine to Boc anhydride) and inert atmosphere conditions to prevent side reactions .

Q. How can researchers verify the structural integrity and purity of N,N-Di-tert-butoxycarbonyl-benzene-1,3-diamine post-synthesis?

- Methodology :

- NMR : Analyze and NMR spectra for characteristic Boc group signals (e.g., tert-butyl peaks at ~1.4 ppm in , carbonyl at ~155 ppm in ).

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98%).

- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS (expected [M+H]+ at m/z 337.2 for CHNO) .

Q. What are the primary applications of Boc-protected diamines in organic synthesis, and how does this compound facilitate peptide coupling or polymer design?

- Methodology : Boc groups protect amines during multi-step syntheses, enabling selective deprotection under acidic conditions (e.g., TFA/DCM). This compound is critical in peptide synthesis for orthogonal protection strategies and in polyurea/polyurethane polymer design, where controlled amine reactivity prevents premature crosslinking. Case studies show its utility in generating dendrimers and metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How does the steric bulk of Boc groups influence the compound’s reactivity in nucleophilic substitution or coordination chemistry?

- Methodology : Steric hindrance from Boc groups reduces nucleophilicity, making the amine less reactive toward electrophiles. In coordination chemistry, this property stabilizes metal complexes by preventing ligand displacement. For example, in dicopper(II) complexes, the Boc-protected diamine acts as a rigid ligand backbone, enhancing catalytic activity in catechol oxidation (e.g., 3,5-DtBC to 3,5-DtBQ) .

Q. What stability challenges arise when using this compound under acidic or high-temperature conditions, and how can these be mitigated?

- Methodology : Boc groups are labile under strong acids (e.g., HCl or TFA) and elevated temperatures (>80°C). Stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition onset at ~150°C. To mitigate premature deprotection, avoid prolonged exposure to acidic environments and use mild bases (e.g., NaHCO) during workup .

Q. How can researchers resolve contradictions in reported biological activity data for Boc-protected diamines, particularly in cytotoxicity assays?

- Methodology : Discrepancies often stem from impurities or residual solvents (e.g., DMF, THF). Implement rigorous purification (e.g., recrystallization from ethanol/water) and validate purity via LC-MS. Use standardized cell viability assays (e.g., MTT or resazurin) with positive controls (e.g., cisplatin) and replicate experiments across multiple cell lines (e.g., LNCaP for prostate cancer studies) .

Methodological Guidance Tables

Key Research Findings

- Synthetic Efficiency : Stepwise Boc protection yields >85% purity, while one-pot methods risk over-substitution .

- Biological Relevance : Low cytotoxicity (IC > 100 µM in LNCaP cells) suggests utility as a non-toxic scaffold for drug delivery systems .

- Coordination Chemistry : Forms stable Cu(II) complexes with catalytic turnover numbers (TON) >500 in oxidation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.